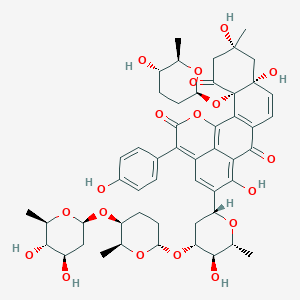

Urdamycin C

説明

特性

CAS番号 |

104443-43-8 |

|---|---|

分子式 |

C51H60O19 |

分子量 |

977 g/mol |

IUPAC名 |

(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione |

InChI |

InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1 |

InChIキー |

APMRFKHSHVYRKV-ISORPGPBSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |

異性体SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |

正規SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |

同義語 |

urdamycin C |

製品の起源 |

United States |

Genetics and Biosynthesis of Urdamycin C

Identification and Characterization of the Urdamycin Biosynthetic Gene Cluster

The urdamycin biosynthetic gene cluster has been identified and partially characterized in Streptomyces fradiae Tü2717. Early studies involved cloning and sequencing fragments of the genomic DNA from this strain. asm.orgresearchgate.netmicrobiologyresearch.org Analysis of the sequenced regions revealed open reading frames (ORFs) with similarities to genes involved in the biosynthesis of other aromatic polyketides, particularly angucyclines. asm.org The cluster contains genes for the minimal PKS components, as well as numerous genes encoding enzymes responsible for post-PKS modifications, such as glycosylation, oxidation, and reduction. researchgate.netresearchgate.netmicrobiologyresearch.orgasm.org

Minimal Polyketide Synthase Components (Type II PKS)

The core structure of urdamycin C, the angucyclinone aglycone, is assembled by a type II PKS. This system typically consists of several essential proteins: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). asm.orgasm.orgtandfonline.comacs.org In the urdamycin gene cluster, the genes urdA and urdB encode the ketosynthase and chain length factor, respectively, while urdC likely encodes the acyl carrier protein. asm.org These minimal PKS components work together to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA extender units, forming a linear polyketide chain of a specific length. asm.orgasm.org This chain is then folded and cyclized to form the nascent angucycline skeleton. asm.orgacs.org

| Gene | Putative Function |

| urdA | Ketosynthase (KS) |

| urdB | Chain Length Factor (CLF) |

| urdC | Acyl Carrier Protein (ACP) |

Genes Encoding Tailoring Enzymes

Following the formation of the basic angucycline scaffold by the minimal PKS, a diverse set of tailoring enzymes encoded within the urdamycin gene cluster modify the structure to produce the various urdamycin congeners, including this compound. researchgate.netasm.orgacs.org These modifications are crucial for generating the structural complexity and biological activity of the final compounds. asm.orgacs.org Key classes of tailoring enzymes include glycosyltransferases, oxygenases, reductases, and cyclases. researchgate.netresearchgate.netmicrobiologyresearch.org

Glycosyltransferases (e.g., urdGT2)

Glycosyltransferases are enzymes that catalyze the attachment of sugar moieties to the polyketide aglycone. acs.orgacs.orgresearchgate.netgenome.jp this compound is a glycosylated angucycline, and the attachment of deoxy sugars is a critical step in its biosynthesis and contributes significantly to its bioactivity. asm.orgacs.org The urdamycin gene cluster contains several genes encoding glycosyltransferases. researchgate.netresearchgate.netmicrobiologyresearch.org

One well-characterized glycosyltransferase is UrdGT2, which is responsible for the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor. researchgate.netmicrobiologyresearch.orgacs.org This C-glycosidic linkage at the C-9 position is a notable feature of urdamycins. researchgate.netnih.gov Inactivation of the urdGT2 gene in S. fradiae leads to the accumulation of urdamycins lacking this C-linked sugar moiety, such as urdamycins I, J, and K, highlighting the essential role of UrdGT2 in the glycosylation pattern of urdamycin A and its related compounds like this compound. researchgate.netmicrobiologyresearch.orgacs.org UrdGT2 has also shown some substrate flexibility, being able to glycosylate different aromatic aglycones. researchgate.net

| Gene | Enzyme | Catalyzed Reaction |

| urdGT2 | Glycosyltransferase | C-glycosyl transfer of activated D-olivose to the angucyclinone aglycone |

Oxygenases (e.g., urdM, urdE)

Oxygenases introduce oxygen atoms into the polyketide structure, often in the form of hydroxyl groups or epoxide rings. researchgate.netacs.orgnih.gov These reactions are vital for modifying the redox state and introducing functional groups onto the angucycline backbone. acs.org

UrdM is an oxygenase found in the urdamycin biosynthetic pathway. researchgate.netresearchgate.netmicrobiologyresearch.org It has been implicated in the oxygenation at the C-12b position of the angucycline structure. researchgate.netmicrobiologyresearch.orgtandfonline.comcore.ac.uk Early studies suggested UrdM was involved in C-12b hydroxylation, potentially through a Baeyer-Villiger oxidation-like mechanism. tandfonline.comcore.ac.uk Mutation of urdM results in the accumulation of rabelomycin, an intermediate lacking the C-12b hydroxyl group, supporting its role in this step. researchgate.netmicrobiologyresearch.org UrdM contains both oxygenase and reductase domains. researchgate.netmicrobiologyresearch.org

UrdE is another oxygenase in the urdamycin cluster. researchgate.netresearchgate.netmicrobiologyresearch.org It has been proposed to catalyze hydroxylation reactions on the angucycline aglycone, potentially at positions C-12 and C-12b. researchgate.nettandfonline.comcore.ac.uk Heterologous expression studies have also shown that UrdE can catalyze hydroxylation at C-6 in tetracenomycins, demonstrating some catalytic versatility. asm.org

| Gene | Enzyme | Catalyzed Reaction |

| urdM | Oxygenase | Involved in oxygenation at the C-12b position, potentially via hydroxylation or Baeyer-Villiger oxidation. Contains a reductase domain. researchgate.netmicrobiologyresearch.orgtandfonline.comcore.ac.uk |

| urdE | Oxygenase | Catalyzes hydroxylation on the angucycline aglycone, potentially at C-12 and C-12b. researchgate.nettandfonline.comcore.ac.uk Can also act on other angucyclines. asm.org |

Reductases (e.g., urdO, urdMred)

Reductases are enzymes that catalyze the reduction of carbonyl groups or double bonds within the polyketide structure. researchgate.netmicrobiologyresearch.orgresearchgate.net These reductions can alter the oxidation state and introduce chiral centers. researchgate.net

UrdO is a reductase identified within the urdamycin biosynthetic gene cluster. researchgate.netmicrobiologyresearch.org Its specific role in the this compound pathway involves reduction steps necessary for the maturation of the angucycline structure. microbiologyresearch.org

UrdMred refers to the reductase domain of the bifunctional enzyme UrdM. core.ac.ukresearchgate.net This domain is associated with ketoreduction, specifically at the C-6 position of the angucycline. core.ac.ukresearchgate.netnih.govebi.ac.uk The stereochemistry of this reduction is important for the final structure of urdamycins. researchgate.netnih.gov Structural studies of UrdMred have provided insights into its catalytic mechanism and factors influencing its stereoselectivity. researchgate.netebi.ac.uk

| Gene | Enzyme | Catalyzed Reaction |

| urdO | Reductase | Involved in reduction steps in the pathway. microbiologyresearch.org |

| urdMred | Reductase | Catalyzes ketoreduction at the C-6 position. core.ac.ukresearchgate.netnih.govebi.ac.uk |

Cyclases (e.g., urdL)

Cyclases are enzymes responsible for the folding and cyclization of the linear polyketide chain into the characteristic cyclic angucycline scaffold. microbiologyresearch.orgasm.orgtandfonline.comacs.org These enzymes play a crucial role in determining the final ring structure of the molecule. asm.orgacs.org

UrdL is a cyclase encoded by the urdamycin gene cluster. researchgate.netmicrobiologyresearch.org It is involved in catalyzing the formation of the cyclic ring structure of the urdamycin aglycone from the linear polyketide precursor. microbiologyresearch.org Homologs of UrdL are found in other angucycline biosynthetic gene clusters, highlighting its conserved role in this class of compounds. tandfonline.com

| Gene | Enzyme | Catalyzed Reaction |

| urdL | Cyclase | Catalyzes the cyclization of the polyketide chain. microbiologyresearch.org |

Aromatases

Aromatases are crucial enzymes in the biosynthesis of aromatic polyketides, facilitating the formation of aromatic rings within the nascent polyketide chain. In the context of angucycline biosynthesis, including urdamycins, aromatases work in conjunction with cyclases to shape the tetracyclic skeleton. For instance, in the related saprolmycin biosynthetic gene cluster, which shares homology with the urdamycin cluster, the SprH aromatase shows high similarity (91% identity) to the UrdL aromatase from S. fradiae, highlighting the conserved role of these enzymes in constructing the angucycline core. tandfonline.comtandfonline.com

Regulatory Genes and Transporter Genes within the Cluster

The urdamycin biosynthetic gene cluster contains genes responsible for regulating the production of urdamycins and transporting them. The gene urdK is identified as a regulatory gene within the cluster. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net Additionally, two transporter genes, urdJ and urdJ2, are located within the cluster, suggesting their role in the export or import of urdamycin intermediates or the final product. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.netresearchgate.net

Deoxysugar Biosynthetic Genes

The deoxysugar moieties attached to the angucycline core are critical for the biological activity of urdamycins. The urdamycin gene cluster encodes enzymes necessary for the biosynthesis of these deoxysugars, specifically D-olivose and L-rhodinose. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.netnih.gov This biosynthetic pathway typically proceeds through a NDP-4-keto-6-deoxyglucose intermediate. microbiologyresearch.org Genes such as urdG, urdH, and urdZ1 have been identified as being involved in deoxysugar biosynthesis. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net UrdG and UrdH are likely responsible for converting glucose 1-phosphate to the key intermediate. microbiologyresearch.org UrdZ1 is a putative deoxysugar biosynthetic gene that might function as a 3,5-epimerase involved in L-rhodinose biosynthesis. microbiologyresearch.org Inactivation studies of genes like urdR have shown its involvement in D-olivose biosynthesis, where its inactivation led to the production of Urdamycin M, which features a C-glycosidically attached D-rhodinose at the C-9 position instead of D-olivose. nih.govnih.gov Similarly, inactivation of urdQ prevented the production of L-rhodinose, resulting in the accumulation of urdamycinone B. nih.govnih.gov

Elucidation of the Urdamycin Biosynthetic Pathway

The biosynthesis of urdamycins involves the assembly of a polyketide backbone followed by a series of tailoring modifications, including cyclizations, oxygenations, and glycosylations. nih.gov

Polyketide Chain Assembly and Initial Cyclizations

Urdamycins are synthesized via a type II polyketide synthase (PKS) pathway. The minimal PKS responsible for assembling the polyketide chain from acetate (B1210297) units consists of the products of the urdA, urdB, and urdC genes: a ketoacyl synthase, a chain length factor, and an acyl carrier protein. asm.orgnih.govnih.gov The polyketide chain is assembled from 10 acetate units. asm.org The initial cyclization pattern of the nascent polyketide chain in urdamycin biosynthesis differs from other related polyketides like tetracenomycin C. asm.org While the exact mechanism determining this unique folding and cyclization is not entirely clear, specific enzymes like cyclases encoded within the urdamycin cluster, such as UrdL, are involved in this process. tandfonline.comtandfonline.commicrobiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net Ketoreduction also occurs during the assembly, specifically at positions C-9 and C-15 of the nascent decaketide chain, leading to the absence of acetate-derived oxygen at C-6 and C-10 in the final urdamycins. asm.org The UrdD protein, a ketoreductase, shows high similarity to ketoreductases involved in the reduction of the C-9 keto group in other aromatic polyketide pathways. asm.orgtandfonline.com

Mechanism of Glycosyltransfer and Sugar Moiety Attachment

Glycosyltransferases (GTs) play a pivotal role in attaching sugar moieties to the angucycline aglycone, a process crucial for the biological activity and structural diversity of urdamycins. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.netnih.gov The urdamycin gene cluster encodes multiple glycosyltransferases, including UrdGT1a, UrdGT1b, UrdGT1c, and UrdGT2. nih.govnih.gov These enzymes transfer sugar moieties from nucleotide-activated sugars, such as NDP-D-olivose and NDP-L-rhodinose, to specific positions on the urdamycin backbone. microbiologyresearch.orgmicrobiologyresearch.orgnih.govnih.govnih.govacs.org The specificity of these glycosyltransferases for both the nucleotide sugar and the acceptor substrate is critical for determining the final structure of the urdamycin congener. nih.gov Research involving chimeric GT genes has indicated that a region near the N-terminus (amino acids 52-82) in UrdGT1b and UrdGT1c is responsible for controlling both sugar donor and acceptor substrate specificity. nih.gov

C-Glycosylation Events

A remarkable feature of urdamycin biosynthesis is the presence of C-glycosidic bonds, where the sugar is attached directly to a carbon atom of the aglycone, as opposed to the more common O-glycosidic linkage (sugar attached via an oxygen atom). microbiologyresearch.orgnih.govresearchgate.netnih.govacs.orgcapes.gov.brnih.goveurekaselect.com The C-glycosyltransferase UrdGT2 is responsible for catalyzing the initial C-glycosyl transfer step in the urdamycin biosynthetic pathway. microbiologyresearch.orgnih.govresearchgate.netacs.org Specifically, UrdGT2 catalyzes the C-glycosyl transfer of one NDP-D-olivose molecule to the C-9 position of an angucyclinone precursor. microbiologyresearch.orgnih.govresearchgate.netacs.org This C-glycosylation event occurs relatively early in the pathway, preceding certain oxygenation steps catalyzed by enzymes like UrdE and UrdM. nih.gov The crystal structure of UrdGT2 has provided insights into its mechanism, suggesting that an aspartate residue (Asp137) is implicated in the deprotonation of the C-9 hydroxyl group of the acceptor, facilitating the nucleophilic aromatic substitution that forms the C-C bond. nih.gov UrdGT2 has also shown some flexibility in substrate recognition, accepting both D- and L-configured rhodinoses as substrates for C-glycosylation at the C-9 position in in vivo systems. capes.gov.br

O-Glycosylation Events

O-glycosylation, the attachment of sugar moieties via an oxygen atom, plays a significant role in the structural diversity and biological activity of urdamycins. While urdamycin A features both C- and O-glycosidic linkages, this compound also contains O-glycosidically linked sugars. nih.govacs.org Studies on the urdamycin biosynthetic gene cluster have identified several glycosyltransferase genes, including urdGT1a, urdGT1b, and urdGT1c, which are involved in the attachment of O-linked deoxysugars. nih.gov Targeted inactivation of these genes has helped to elucidate the specific roles of each glycosyltransferase in the sequential attachment of sugar residues to the urdamycin aglycone or its glycosylated intermediates. For instance, inactivation of urdGT1a leads to the accumulation of urdamycin B, suggesting its role in a later glycosylation step. nih.gov Co-expression experiments with different combinations of these glycosyltransferases have further confirmed their specific contributions to the assembly of the full sugar chains found in urdamycin A and its derivatives. nih.gov

Sequential Oxygenation and Other Post-PKS Modifications

Following the formation of the polyketide backbone, a series of post-PKS tailoring modifications occur, including oxygenation, reduction, and glycosylation, to yield the mature urdamycin molecules. nih.govasm.orgresearchgate.net Oxygenases, such as those encoded by urdE and urdM, are crucial for introducing hydroxyl groups at specific positions on the angucycline core. rsc.orgresearchgate.net UrdM, for example, has been shown to be responsible for oxygenation at the C-12b position of urdamycin A. rsc.orgresearchgate.netresearchgate.net Mutants deficient in urdM accumulate rabelomycin, a shunt product lacking the C-12b hydroxyl group. rsc.orgresearchgate.netresearchgate.net UrdE is another oxygenase implicated in hydroxylation at the C-12 position. researchgate.net These oxygenation steps, along with other modifications like ketoreductions catalyzed by enzymes such as UrdD, contribute to the structural complexity and biological activity of the urdamycins. devibasnet.com

Precursor Incorporation Studies (e.g., Tyrosine)

Isotope-labeled feeding experiments have been instrumental in understanding the biosynthetic origins of the structural elements in this compound. Studies with [1-¹³C]acetate and [1,2-¹³C₂]acetate demonstrated that the angucycline four-ring skeleton of urdamycins C and D originates from a single decapolyketide chain. nih.gov Importantly, these studies also revealed that urdamycins C and D contain additional structural elements derived from amino acids. nih.govnih.gov Specifically, feeding experiments with deuterium-labeled tyrosine and ¹³C-labeled tryptophan derivatives showed that tyrosine is incorporated into the chromophore of this compound, while tryptophan contributes to urdamycin D. nih.govnih.gov This indicates that the biosynthesis of this compound involves the incorporation of a tyrosine-derived moiety into the polyketide framework. nih.govnih.gov Further research suggests that the incorporation of tyrosine into this compound, and tryptophan into urdamycin D, occurs through non-enzymatic condensations of urdamycin A with 4-hydroxyphenylpyruvic acid (derived from tyrosine) and indole-3-pyruvic acid (derived from tryptophan), respectively. psu.edursc.org Urdamycin A has been shown to be a late precursor to urdamycins C and D. nih.govpsu.edu

Comparative Analysis of this compound Biosynthesis with Related Angucycline Pathways

The biosynthesis of urdamycins shares common features with other angucycline biosynthetic pathways, such as those for landomycins, gaudimycins, and simocyclinones, all of which are produced via type II PKS systems. nih.govasm.orgrsc.org However, there are also notable differences that contribute to the structural diversity observed within the angucycline family. A key distinction lies in the initial glycosylation step. Urdamycins are characterized by a unique C-glycosidic bond linking D-olivose to the angucycline core, catalyzed by the C-glycosyltransferase UrdGT2. asm.orgacs.orgresearchgate.net In contrast, landomycins feature O-glycosidic linkages, with the first glycosylation step catalyzed by O-glycosyltransferases like LanGT2/LndGT2. nih.govnih.gov Studies have shown that UrdGT2 catalyzes the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor, specifically UWM6, which already possesses the angular 12b-hydroxyl group. nih.govacs.org This C-glycosylation step occurs relatively early in the urdamycin pathway compared to the O-glycosylation in landomycin biosynthesis, where most aglycone oxygenation steps precede the first glycosylation. nih.gov Despite these differences in the initial glycosylation and the timing of certain tailoring steps, the pathways utilize homologous enzymes for various modifications, including oxygenases and reductases, highlighting the conserved enzymatic logic within angucycline biosynthesis while also revealing points of divergence that lead to distinct structural classes. researchgate.netdevibasnet.comnih.govacs.org

Molecular Mechanism of Action of Urdamycin C and Its Analogs

Interaction with DNA and Topoisomerase II Inhibition

While direct studies on Urdamycin C's interaction with DNA and topoisomerase II are not extensively documented, the general behavior of angucycline antibiotics suggests a potential for such interactions. Many compounds of this class are known to intercalate into DNA, a process that can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.

Furthermore, some angucyclines have been shown to act as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to the stabilization of the cleavable complex, resulting in DNA strand breaks and the initiation of apoptotic pathways. The planar aromatic core of the angucycline structure is a key feature that facilitates this type of interaction. Although specific data for this compound is pending, its structural similarity to other DNA-interacting angucyclines makes this a plausible mechanism of action.

Modulation of Cellular Signaling Pathways, including mTOR

A significant aspect of the molecular mechanism of urdamycins involves the modulation of cellular signaling pathways, with the mTOR (mechanistic target of rapamycin) pathway being a key target. Research on Urdamycin analogs has demonstrated potent inhibitory effects on this central regulator of cell growth, proliferation, and survival.

Urdamycin E, for instance, has been shown to be a more potent mTOR inhibitor than rapamycin. It effectively inactivates both mTORC1 and mTORC2 complexes. indiabioscience.org This dual inhibition leads to a comprehensive shutdown of mTOR signaling, affecting downstream effectors such as Akt, p70S6K, and 4E-BP1, which are critical for protein synthesis and cell survival. indiabioscience.org The complete inhibition of Akt activation is a key event that directs cancer cells towards apoptosis. indiabioscience.org Studies on Urdamycin V have also highlighted its ability to modulate the mTORC2/Akt/p38/Erk pathway, leading to the induction of apoptosis in cervical cancer cells.

Table 1: Effects of Urdamycin Analogs on mTOR Pathway Components

| Compound | Target | Effect | Downstream Consequences |

| Urdamycin E | mTORC1 and mTORC2 | Complete inactivation | Inhibition of Akt, p70S6K, and 4E-BP1 phosphorylation |

| Urdamycin V | mTORC2/Akt/p38/Erk | Modulation of phosphorylation | Induction of apoptosis |

Induction of Programmed Cell Death (Apoptosis) Pathways

The cytotoxic activity of urdamycins against cancer cells is largely attributed to their ability to induce programmed cell death, or apoptosis. This process is triggered through multiple interconnected pathways. The inhibition of the mTOR pathway, as discussed previously, plays a pivotal role in initiating apoptosis by suppressing pro-survival signals. indiabioscience.org

Furthermore, urdamycins can induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. For some angucyclines, the generation of reactive oxygen species (ROS) has been observed, which can trigger the apoptotic cascade. scispace.comnih.gov This can involve the activation of caspases, a family of proteases that execute the apoptotic program by cleaving key cellular substrates. For instance, the angucyclinone antibiotic chemomicin has been shown to induce apoptosis through the activation of caspase-3, -7, -8, and -9, and the cleavage of PARP. scispace.comnih.gov Urdamycins have been found to induce cancer cell death through both apoptosis and autophagy, a process of cellular self-digestion. indiabioscience.org

Inhibition of Bacterial Protein Synthesis

Urdamycins, including this compound, are known for their biological activity against Gram-positive bacteria. researchgate.net While the precise mechanism of antibacterial action for this compound has not been fully elucidated, many antibiotics exert their effects by inhibiting essential cellular processes such as protein synthesis.

Antibiotics that target bacterial protein synthesis typically bind to either the 30S or 50S ribosomal subunits, interfering with different stages of translation, including initiation, elongation, and termination. microbenotes.combiomol.com This leads to the cessation of protein production, which is fatal for the bacteria. Given that urdamycins are produced by Streptomyces species, a genus renowned for producing a wide array of protein synthesis inhibitors, it is plausible that this compound may also act through a similar mechanism. However, further research is required to confirm this hypothesis and to identify the specific ribosomal target of this compound.

Table 2: General Mechanisms of Bacterial Protein Synthesis Inhibition by Antibiotics

| Ribosomal Subunit | Stage of Inhibition | Examples of Antibiotic Classes |

| 30S | Initiation, Elongation | Aminoglycosides, Tetracyclines |

| 50S | Elongation, Translocation | Macrolides, Lincosamides, Chloramphenicol |

Investigation of Other Potential Cellular Targets (e.g., RNA)

The exploration of other potential cellular targets for this compound, such as RNA, is an emerging area of research. While direct evidence of this compound binding to RNA is not yet available, the ability of small molecules to interact with specific RNA structures and modulate their function is a rapidly growing field in drug discovery. The complex and diverse structures of angucyclines could potentially allow for specific interactions with RNA molecules, thereby affecting gene expression and other RNA-mediated cellular processes. Future investigations into the RNA-binding potential of this compound and its analogs could reveal novel mechanisms of action and open up new therapeutic avenues.

Structure Activity Relationship Sar Studies of Urdamycin C and Derivatives

Role of Specific Sugar Moieties in Biological Activity

The glycosylation pattern of urdamycins plays a pivotal role in their biological profile. Urdamycin C possesses a characteristic trisaccharide chain composed of D-olivose and L-rhodinose sugars. Studies on various urdamycin derivatives have demonstrated that alterations in these sugar moieties can significantly impact their cytotoxic and antibacterial properties.

Research has indicated that the length and composition of the saccharide chain are critical. For instance, a longer saccharide chain at the C-3' position has been shown to enhance cytotoxic and anti-bacterial activities. Conversely, derivatives lacking certain sugar units often exhibit diminished bioactivity. The specific sugars, D-olivose and L-rhodinose, are integral to the molecule's ability to interact with its biological targets. While the exact mechanism is complex, it is believed that the sugar residues contribute to the molecule's solubility, cellular uptake, and binding affinity to target macromolecules.

Interestingly, while the nature of the sugar chain is important, some studies on urdamycin A derivatives have shown that different glycosidation patterns on the same aglycone did not lead to significant differences in biological activity, suggesting a complex interplay between the aglycone and its sugar substituents. However, chemical modifications of the sugar moieties, such as O-acylation, have been found to enhance the in vitro activity against murine L1210 leukemia cells, with the effect being dependent on the lipophilicity of the molecule.

Contribution of the Aglycone Core to Biological Potency

The aglycone core of this compound, a complex polycyclic aromatic structure, is fundamental to its biological potency. The chromophore of this compound is biosynthetically derived from the amino acid tyrosine, which imparts unique structural features to the aglycone. This core structure is responsible for the molecule's ability to intercalate with DNA and inhibit cellular processes, leading to its cytotoxic effects.

Impact of Hydroxylation Patterns on Bioactivity

The hydroxylation pattern on the angucycline core of urdamycins is a critical determinant of their biological activity. Specific hydroxyl groups at various positions on the aglycone can influence the molecule's conformation, solubility, and interaction with target enzymes or DNA.

While specific SAR studies detailing the impact of every hydroxyl group on this compound's activity are not extensively documented in readily available literature, broader studies on angucyclines suggest that the presence and position of hydroxyl groups are vital. For example, the oxygenase UrdE is involved in the hydroxylation of the angucycline aglycone at the C-12 position during the biosynthesis of some urdamycins. Altering these hydroxylation patterns through biosynthetic engineering or chemical synthesis could potentially modulate the biological activity of the resulting analogs.

Significance of Unsaturation (e.g., 5,6-Double Bond) for Biological Effects

Hydrogenation of this double bond in urdamycin A derivatives has been shown to affect their biological activity, underscoring its importance. It is hypothesized that the planarity imparted by the double bond is crucial for effective intercalation into DNA or for optimal interaction with target enzymes.

Comparative Bioactivity of this compound with Other Urdamycin Analogs (e.g., Urdamycin A, B, I, J, K, L, X, Y)

The urdamycin family comprises a diverse range of analogs, each with unique structural modifications that result in varied biological activities. Urdamycin A is a biosynthetic precursor to this compound, with the latter featuring an additional structural element derived from tyrosine. Generally, urdamycins A and B show activity against Gram-positive bacteria and murine L1210 leukemia stem cells.

Recent discoveries have expanded the urdamycin family to include analogs such as Urdamycin X and Y. Urdamycin X is a derivative of urdamycin V that lacks a sugar moiety at the C-3' position and contains two sugar units, D-olivose and L-rhodinose. Urdamycin Y is a novel C-glycoside angucycline that has demonstrated potent inhibition of nitric oxide production.

The following table summarizes the available information on the biological activities of this compound and some of its analogs.

| Compound | Key Structural Difference from this compound | Reported Biological Activity |

| Urdamycin A | Lacks the tyrosine-derived moiety. | Active against Gram-positive bacteria and murine L1210 leukemia stem cells. |

| Urdamycin B | Different aglycone structure. | Active against Gram-positive bacteria and murine L1210 leukemia stem cells. |

| Urdamycin I, J, K | Lack the C-glycosidically linked D-olivose. | Information on specific bioactivity is limited in the provided search results. |

| Urdamycin L | Contains a lactonized D-ring. | Information on specific bioactivity is limited in the provided search results. |

| Urdamycin X | Derivative of Urdamycin V with a modified sugar chain. | Cytotoxic and antibacterial activities. |

| Urdamycin Y | Novel C-glycoside angucycline. | Potent inhibitor of nitric oxide production. |

It is important to note that direct comparative studies of this compound with all the listed analogs under the same experimental conditions are not always available, making a precise ranking of potency challenging. However, the existing data clearly indicate that even minor structural modifications within the urdamycin family can lead to significant changes in their biological activity profiles.

Synthetic Methodologies for Urdamycin C and Its Precursors

Total Synthesis Approaches to Urdamycinone Aglycones

Urdamycinone aglycones, such as urdamycinone B, form the foundational tetracyclic core of the urdamycin antibiotics. Total synthesis strategies for these aglycones often involve constructing the benz[a]anthracene ring system through a series of reactions. One common approach involves the use of Diels-Alder reactions to build the core structure. For instance, the total synthesis of urdamycinone B has been achieved through the Diels-Alder reaction of a C-glycosyl juglone (B1673114) and a diene. acs.orgrsc.org Another strategy utilizes Hauser annulation followed by pinacol (B44631) coupling to construct the tetracyclic angular aglycon. nih.govrsc.org

Research findings highlight different routes and intermediates in the synthesis of urdamycinone B. One method involves the C-glycosidation of 1,5-naphthalenediol with unprotected D-olivose, followed by regioselective photooxygenation to yield a C-glycosyljuglone. This intermediate then undergoes a regioselective Diels-Alder reaction with a prepared diene, and subsequent functionalization leads to urdamycinone B. acs.org Another synthesis of (±)-urdamycinone B employed a stereoselective chiral Lewis acid promoted reaction between a siloxydiene and a dienophile complex. researchgate.net Polyketide condensation reactions have also been explored for the synthesis of (-)-urdamycinone B, the enantiomer of the natural product. lookchem.com

Chemoenzymatic Synthesis Strategies Incorporating Glycosyltransferases

Chemoenzymatic synthesis offers a powerful route to assemble complex glycosylated natural products like urdamycin C by combining chemical synthesis of the aglycone or sugar precursors with enzymatic glycosylation steps. Glycosyltransferases (GTs) play a crucial role in attaching sugar moieties to the aglycone or existing sugar chains with high specificity and efficiency. nih.gov

In the biosynthesis of urdamycin A, which is closely related to this compound, several glycosyltransferase genes have been identified within the biosynthetic gene cluster of Streptomyces fradiae Tü2717. microbiologyresearch.orgnih.govnih.gov UrdGT2 is a key C-glycosyltransferase responsible for the initial C-glycosyl transfer of NDP-D-olivose to an angucyclinone precursor, such as aquayamycin (B1666071) (urdamycinone A). microbiologyresearch.orgacs.orgacs.org Inactivation of the urdGT2 gene in S. fradiae resulted in the accumulation of angucyclinones lacking the C-connected sugar, such as urdamycin I, J, and K, confirming the role of UrdGT2 in this critical step. microbiologyresearch.orgacs.org Other glycosyltransferases, UrdGT1a, UrdGT1b, and UrdGT1c, are involved in the subsequent O-glycosylation steps, attaching L-rhodinose and D-olivose units to form the full saccharide chain of urdamycin A. nih.gov Studies involving gene inactivation and heterologous expression of these GT genes have helped to unambiguously assign the function of each glycosyltransferase in the urdamycin biosynthetic pathway. nih.govnih.gov

Engineered glycosyltransferases have also been explored to alter or broaden substrate specificity, potentially leading to the synthesis of novel urdamycin analogs. core.ac.ukdntb.gov.ua

Stereoselective Glycosidation in Complex Natural Product Synthesis

Stereoselective glycosidation is a critical aspect of synthesizing glycosylated natural products like this compound, as the stereochemistry of the glycosidic linkage significantly impacts biological activity. Achieving high α or β selectivity in the formation of both C- and O-glycosidic bonds is essential.

For C-glycosidation, methods have been developed for the aryl C-glycosidation of naphthol derivatives with unprotected sugars to form the C-glycosyl aglycone precursors. acs.orgrsc.org The stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants.

For O-glycosidation, various strategies have been employed to control stereoselectivity. The use of benzoylated imidate donors has been shown to be effective in the glycosylation of anthracyclines, providing good yields and stereoselectivity. nih.govresearchgate.net Gold(I)-catalyzed glycosylation has also been reported to proceed stereoselectively in the synthesis of anthracycline hybrids. nih.govacs.org The structure of the glycosyl donor and acceptor, as well as the catalyst and reaction conditions, all play a role in determining the stereochemical outcome. mdpi.com While significant progress has been made, achieving complete stereocontrol, particularly with 2,6-dideoxy sugars commonly found in urdamycins, can still be challenging. mdpi.com

Application of Advanced Coupling Reactions (e.g., Stille Coupling) in Total Synthesis

Advanced coupling reactions, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools in the total synthesis of complex natural products, including angucycline antibiotics. The Stille coupling, which involves the coupling of an organotin compound with an organic halide or pseudohalide catalyzed by palladium, is a versatile reaction for forming carbon-carbon bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com

The Stille coupling has been successfully applied in the synthesis of urdamycin-related structures. In the total synthesis of derhodinosylurdamycin A, a Stille coupling of a glycal stannane (B1208499) with a tetracyclic aryliodide was employed to install the C-glycosidically linked sugar moiety. nih.govrsc.orgresearchgate.net This reaction, followed by stereoselective reduction, afforded the desired β-C-arylglycoside. nih.gov The Stille coupling is favored in such syntheses due to its tolerance of various functional groups and relatively mild reaction conditions. libretexts.orgorganic-chemistry.orgnumberanalytics.com It has proven valuable for constructing the C-C bond between the aglycone and the sugar unit in C-glycosyl angucyclines. researchgate.netresearchgate.netresearchgate.net

Advanced Research Strategies in Urdamycin C Discovery and Engineering

Genetic Engineering for Enhanced Production and Novel Analog Discovery

Genetic engineering plays a pivotal role in manipulating the biosynthetic machinery of Streptomyces species to improve the yield of existing urdamycins and create new derivatives with potentially altered or enhanced bioactivity. nih.govnih.gov The urdamycin biosynthetic gene cluster (BGC) in S. fradiae Tü2717, spanning approximately 31 kb, contains genes encoding polyketide synthase (PKS) components, post-PKS tailoring enzymes (such as oxygenases and glycosyltransferases), sugar biosynthetic enzymes, regulatory proteins, and transporters. nih.gov Understanding and manipulating these genes are central to modern urdamycin research.

Manipulation of Biosynthetic Gene Clusters for Overproduction

Strategies for overproduction often involve modifying regulatory genes or increasing the copy number of key biosynthetic genes within the cluster. While specific data on urdamycin C overproduction through gene cluster manipulation is not extensively detailed in the search results, general principles from related angucycline and polyketide research apply. Overexpression of pathway-specific activators or disruption of repressor genes can lead to increased flux through the biosynthetic pathway, resulting in higher yields of the target compound. nih.govjst.go.jp Additionally, introducing multiple copies of the entire BGC or rate-limiting enzyme genes on plasmids or integrated into the chromosome can boost production. nih.govdntb.gov.ua

Targeted Gene Disruption and Complementation for Pathway Elucidation

Targeted gene disruption and complementation are fundamental techniques for understanding the function of individual genes within the urdamycin BGC and elucidating the biosynthetic pathway. acs.orgresearchgate.net By selectively inactivating a gene and analyzing the resulting metabolites, researchers can determine the role of the encoded enzyme in the pathway. Complementation experiments, where the disrupted gene is reintroduced, confirm that the observed phenotype is due to the specific gene inactivation.

For example, inactivation of the urdGT2 gene, encoding a C-glycosyltransferase, in S. fradiae Tü2717 resulted in the production of novel urdamycins I, J, and K instead of urdamycin A. acs.orgacs.org This demonstrated that UrdGT2 is responsible for the crucial initial C-glycosyl transfer step in urdamycin biosynthesis. acs.orgresearchgate.net Similarly, disruption of the urdM gene, encoding a putative oxygenase-reductase, led to the accumulation of rabelomycin, indicating UrdM's involvement in oxygenation at position 12b of the urdamycin A structure. researchgate.netuni-freiburg.de

Table 1: Examples of Gene Disruption and Resulting Metabolites in S. fradiae Tü2717

| Gene Disrupted | Proposed Enzyme Function | Major Metabolites Accumulated (instead of Urdamycin A) | Reference |

| urdGT2 | C-glycosyltransferase | Urdamycins I, J, K | acs.orgacs.org |

| urdM | Oxygenase/Reductase | Rabelomycin | researchgate.netuni-freiburg.de |

| urdGT1a | Glycosyltransferase | Urdamycin B (predominantly) | researchgate.net |

| urdQ/R | dTDP-hexose-3,4-dehydratase/4-ketoreductase | Urdamycin X (novel analog with polyketide changes) | researchgate.net |

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction and Hybrid Molecule Generation

Heterologous expression involves transferring all or parts of the urdamycin BGC into a different host organism, often a more genetically tractable strain like Streptomyces lividans or Escherichia coli. asm.orgnih.govnih.govacs.org This allows for the reconstitution of the biosynthetic pathway in a controlled environment, facilitating the study of individual enzymes and the production of compounds that might be difficult to obtain from the native producer.

Heterologous expression of urdamycin PKS genes (encoding ketoacyl synthase and chain length factor) in Streptomyces glaucescens mutants impaired in tetracenomycin C biosynthesis resulted in the production of tetracenomycin C, demonstrating the functional role of these urdamycin PKS components. asm.orgnih.govasm.org Furthermore, co-expressing genes from different biosynthetic clusters in a heterologous host can lead to the generation of novel "hybrid" antibiotics. asm.orgnih.govnih.gov For instance, expressing glycosyltransferase genes from the landomycin BGC in a S. fradiae mutant resulted in the production of novel hybrid landomycin/urdamycin oligosaccharide antibiotics. nih.govresearchgate.net

Directed Evolution and Rational Design of Glycosyltransferases for Substrate Specificity Alteration

Glycosyltransferases (GTs) are crucial enzymes in urdamycin biosynthesis, attaching sugar moieties to the polyketide aglycone. nih.govresearchgate.netnih.gov The sugar residues are often essential for biological activity. nih.gov Engineering GTs to alter their substrate specificity is a powerful strategy for generating structural diversity by attaching different sugars or modifying the aglycone. nih.govcore.ac.uk

Studies on urdamycin GTs, such as UrdGT1b and UrdGT1c, have revealed that specific amino acid regions are responsible for determining substrate specificity for both the nucleotide sugar and the acceptor molecule. nih.gov Directed evolution and rational design approaches, focusing on these key regions, can create GT variants with broadened or altered substrate ranges. nih.govcore.ac.ukleibniz-hki.de For example, engineered urdamycin glycosyltransferases have shown altered substrate specificity, allowing for the attachment of different sugar moieties. core.ac.ukleibniz-hki.de This enzyme engineering provides tools for in vitro glycorandomization and the creation of unnatural glycosylation patterns on natural product scaffolds. nih.govleibniz-hki.de

Table 2: Glycosyltransferases in Urdamycin Biosynthesis and Their Roles

| Glycosyltransferase | Proposed Function | Notes | Reference |

| UrdGT2 | C-glycosyl transfer of activated D-olivose | Catalyzes the earliest glycosylation step; shows some substrate flexibility. acs.orgresearchgate.netdtic.mil | acs.orgresearchgate.netdtic.mil |

| UrdGT1a | Involved in attaching sugar moieties | Inactivation leads predominantly to Urdamycin B accumulation. researchgate.net | researchgate.net |

| UrdGT1b | Involved in attaching deoxysugar moieties | Shares high similarity with UrdGT1c but has different specificity. core.ac.uknih.gov | core.ac.uknih.gov |

| UrdGT1c | Involved in attaching deoxysugar moieties | Shares high similarity with UrdGT1b but has different specificity. core.ac.uknih.gov | core.ac.uknih.gov |

Combinatorial Biosynthesis for Structural Diversification of the Urdamycin Scaffold

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to generate libraries of modified natural products. researchgate.net Applied to urdamycin, this strategy focuses on combining genes or enzyme domains from different pathways or modifying existing urdamycin genes to produce novel analogs. asm.orgnih.govresearchgate.net

This can involve swapping PKS modules or domains to alter the polyketide backbone, introducing genes for different tailoring enzymes (like hydroxylases, methyltransferases, or glycosyltransferases) from other biosynthetic pathways, or modifying sugar biosynthesis genes to produce altered sugar precursors that can be incorporated by urdamycin GTs. nih.govnih.govresearchgate.net For instance, expressing glycosyltransferase genes from the landomycin cluster in S. fradiae has led to the production of hybrid urdamycin derivatives with altered sugar chains. nih.govresearchgate.net Similarly, expressing UrdGT2 in mutants of the mithramycin producer Streptomyces argillaceus resulted in novel C-glycosylated premithramycin-type molecules, demonstrating the potential for generating hybrid angucyclines by combining GTs with different aglycone backbones. dtic.milresearchgate.net

Strategies for Inducing Biosynthetic Pathway Branching and Novel Shunt Product Formation

Manipulating biosynthetic pathways can intentionally lead to pathway branching and the accumulation of intermediates or "shunt products" that are not typically the main products of the wild-type strain. acs.orgacs.orgresearchgate.net These shunt products can represent novel compounds with potentially interesting bioactivities.

Targeted gene disruptions, particularly in tailoring steps, are effective inducers of pathway branching. acs.orgacs.org For example, the inactivation of urdGT2 resulted in the accumulation of urdamycins I, J, and K, which are tetracyclic angucyclinones lacking the C-glycosidic moiety, representing shunt products that arise from a bypassed glycosylation step. nih.govacs.orgacs.org Similarly, the urdM deletion mutant accumulates rabelomycin, another shunt product. researchgate.netuni-freiburg.de These studies not only reveal novel compounds but also provide valuable insights into the sequence and flexibility of enzymatic steps in the urdamycin biosynthetic pathway. acs.orgacs.org Exploring these shunt pathways through genetic manipulation is a viable strategy for discovering novel urdamycin-related structures. acs.orgacs.org

Table 3: Examples of Urdamycin Shunt Products and Their Origin

| Shunt Product | Originating Mutation/Manipulation | Notes | Reference |

| Urdamycins I, J, K | Inactivation of urdGT2 | Lack C-glycosidic moiety. | nih.govacs.orgacs.org |

| Rabelomycin | Inactivation of urdM | Lacks 12b-hydroxylation. | researchgate.netuni-freiburg.de |

| Urdamycin L | Mutation in urdM | Novel metabolic shunt product showing role of urdM. | uni-freiburg.deleibniz-hki.de |

| Urdamycin X | Mutations in urdQ/R | Novel analog with changes in the polyketide structure. | researchgate.net |

Bioinformatic Analysis and Genome Mining for New Urdamycin Analogs

Bioinformatic analysis and genome mining have become indispensable tools in the discovery and engineering of novel natural products, including angucycline antibiotics like the urdamycins. These computational approaches leverage the increasing availability of microbial genome sequences to identify putative biosynthetic gene clusters (BGCs) that may be responsible for producing secondary metabolites. By analyzing the genetic makeup of microorganisms, researchers can predict the enzymatic machinery involved in biosynthesis and hypothesize the structures of potential new compounds.

Genome mining involves scanning genomic data for genes or gene clusters that are homologous to known BGCs. In the context of urdamycin and its analogs, this often means searching for type II polyketide synthase (PKS) gene clusters, which are characteristic of angucycline biosynthesis. The urdamycins, produced by Streptomyces fradiae Tü2717, are aromatic polyketides belonging to the angucycline family, and their biosynthesis is directed by a type II PKS gene cluster. asm.org Analysis of this cluster has revealed genes encoding a ketoacyl synthase, a chain length factor, an acyl carrier protein, a ketoreductase, a cyclase, and an oxygenase, among other enzymes involved in the assembly and modification of the angucycline scaffold and the attachment of deoxysugars. asm.orgtandfonline.com

Comparative genomic analysis of characterized BGCs from different Streptomyces species can reveal similarities and differences that provide insights into the structural diversity of angucyclines. For instance, comparisons between the urdamycin BGC and those responsible for producing other angucyclines like jadomycin, landomycin, and rubiginones have been performed. tandfonline.comdevibasnet.comresearchgate.net These comparisons help in identifying conserved genes involved in core structure formation and variable genes that likely contribute to structural modifications, such as glycosylation patterns or oxidation states.

Bioinformatic tools, such as antiSMASH, are widely used for the prediction of secondary metabolite BGCs within sequenced genomes. frontiersin.org These tools identify potential BGCs based on the presence of hallmark genes (e.g., PKS genes) and compare them to known clusters in databases, providing predictions about the class of compounds they might produce. Using such tools, researchers have analyzed the genome of Streptomyces sp. RO-S4, identifying 19 putative BGCs, including a grincamycin-like BGC with high similarity to previously reported clusters producing fridamycin-like aglycones. frontiersin.orgbiorxiv.orgresearchgate.net This analysis, combined with metabolomics and molecular networking, aided in uncovering novel angucyclines from this strain. frontiersin.orgbiorxiv.orgresearchgate.net

Detailed bioinformatic analysis of specific genes within a BGC can also provide clues about the biosynthetic steps and potential for analog production. For example, analysis of the urdamycin BGC has focused on genes encoding tailoring enzymes like glycosyltransferases and oxygenases, which are responsible for modifying the polyketide backbone and attaching sugar moieties. researchgate.netacs.org Targeted gene inactivation experiments based on these bioinformatic predictions have successfully led to the production of novel urdamycin analogs, such as urdamycins I, J, and K, by disrupting the function of specific glycosyltransferases. researchgate.netacs.org Similarly, mutations in genes involved in deoxysugar biosynthesis within the urdamycin cluster have resulted in the production of new urdamycin analogues with altered sugar components. researchgate.net

Genome mining efforts have also led to the discovery of new angucycline-related analogs, such as urdamycin Y, from diverse sources like termite-associated Streptomyces lannensis BYF-106. nih.govnih.gov Bioinformatic analysis of the genome of this strain helped propose the putative biosynthetic pathways for these newly identified compounds. nih.govnih.gov

The integration of bioinformatic analysis with other techniques like metabolomics and molecular networking enhances the efficiency of natural product discovery. frontiersin.orgbiorxiv.orgresearchgate.net Molecular networking helps visualize the chemical diversity of a microbial extract, grouping related compounds based on their mass fragmentation patterns. By linking these chemical families to predicted BGCs through genome mining, researchers can prioritize the isolation and characterization of novel compounds and their corresponding biosynthetic machinery. frontiersin.orgbiorxiv.orgresearchgate.net

Data derived from bioinformatic analysis and genome mining can be represented in various formats, including tables detailing identified BGCs, gene annotations, and homology comparisons. While specific quantitative data tables directly linking bioinformatic findings to this compound analogs were not extensively detailed in the search results beyond gene identities and similarities within BGCs, the qualitative findings highlight the power of these approaches. For instance, the identification of BGCs with high similarity to known angucycline producers strongly suggests the potential for producing urdamycin-like structures. frontiersin.orgbiorxiv.orgresearchgate.net

Here is a conceptual representation of data that might be compiled during genome mining for angucycline BGCs:

| Strain Source | Putative BGC Class (antiSMASH prediction) | Closest Known BGC (Example) | Similarity (%) | Predicted Compound Type |

| Streptomyces fradiae Tü2717 | Angucycline | Urdamycin | 100 | Urdamycins |

| Streptomyces sp. RO-S4 | Angucycline (Grincamycin-like) | Streptomyces sp. CZN-748 | High | Fridamycin-like aglycones |

| Streptomyces phaeochromogenes XSA2 | Angucyclinone (Type II PKS) | Lugdunomycins | 53.1 | Angucyclinone derivatives |

| Streptomyces lannensis BYF-106 | Angucycline | Urdamycin/Grincamycin | Not specified | Urdamycin Y, Grincamycin W |

The application of bioinformatic analysis and genome mining continues to be a crucial strategy for uncovering the biosynthetic potential of microorganisms and guiding the discovery and engineering of new urdamycin analogs with potentially altered or improved properties.

Advanced Analytical Methodologies in Urdamycin C Research

Advanced Chromatographic Techniques for Isolation and Purification

Chromatographic techniques play a pivotal role in separating urdamycin C from other structurally similar compounds (congeners) produced during fermentation, such as urdamycins A, B, and D-F. nih.gov This separation is critical for obtaining pure samples required for structural analysis and biological assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purification of angucycline compounds, including urdamycins. nih.gov Reverse-phase HPLC, often employing a C18 column, is particularly effective for separating these compounds based on their differential affinities for the stationary and mobile phases. ui.ac.id Gradients of acetonitrile (B52724) and water, sometimes with acidic modifiers like formic acid, are commonly used to achieve optimal separation. nih.gov HPLC with UV detection, typically at 254 nm, allows for the monitoring of the separation process and assessment of compound purity based on peak area integration. Preparative HPLC is utilized for isolating larger quantities of purified this compound for further studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an indispensable tool for analyzing complex mixtures of metabolites produced by microorganisms like Streptomyces fradiae. nih.govnih.govlcms.cz LC-MS is used for metabolite profiling, enabling researchers to identify and characterize this compound and its related analogues within crude extracts. nih.govugent.bescispace.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for urdamycin analysis, allowing for the detection of both positive and negative ions. nih.gov This technique is crucial for understanding the diversity of angucyclines produced by a strain and for detecting novel derivatives. nih.gov

High-Resolution Spectroscopic Methods for Structural Elucidation and Confirmation

Once isolated, the structure of this compound is determined and confirmed using high-resolution spectroscopic techniques that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and HMBC), is fundamental for the complete structural elucidation of this compound. nih.govnih.govresearchgate.netlibretexts.org By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, researchers can piece together the complex tetracyclic aglycone structure and the attached sugar moieties (such as D-olivose and L-rhodinose) that are characteristic of urdamycins. nih.govresearchgate.net 2D NMR experiments are particularly valuable for confirming the connectivity between atoms and determining the relative stereochemistry of chiral centers. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements of the molecular ion and fragment ions of this compound, allowing for the determination of its elemental composition and molecular formula. nih.govacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently used for this purpose. nih.govacs.orgresearchgate.net The precise mass obtained from HRMS data is crucial for confirming the molecular weight of the intact molecule and for analyzing fragmentation patterns that provide clues about its structural subunits. nih.gov This technique is often used in conjunction with NMR to provide a comprehensive structural characterization. nih.gov

Methodologies for Quantitative Analysis and Production Yield Optimization

Quantitative analysis methods are employed to determine the concentration of this compound in fermentation broths or purified samples. These methods are essential for monitoring production, optimizing fermentation conditions, and evaluating the efficiency of isolation and purification protocols. gradcoach.comintrac.org

While specific detailed methodologies solely focused on the quantitative analysis and production yield optimization of this compound were not extensively detailed in the search results, general principles of quantitative analysis and production optimization in microbial fermentation apply. Quantitative analysis typically involves chromatographic techniques like HPLC with a calibrated detector, where the peak area of this compound is compared to a standard curve of known concentrations. ui.ac.id

Production yield optimization in microbial systems like Streptomyces involves various strategies, including optimizing fermentation parameters such as media composition, temperature, pH, and aeration rates. Genetic manipulation of the producing strain, including metabolic engineering and the modification of biosynthetic gene clusters, can also be employed to enhance this compound production or generate novel derivatives. researchgate.nettandfonline.commdpi.comcam.ac.uk Analytical methods, including quantitative analysis, are critical for evaluating the success of these optimization strategies by accurately measuring the resulting this compound titers. intrac.orgtandfonline.compolyu.edu.hknih.gov

Biophysical Techniques for Studying Enzyme-Substrate Interactions (e.g., Protein Crystallography of Biosynthetic Enzymes)

The biosynthesis of complex natural products like this compound involves a cascade of enzymatic reactions, and understanding the structure and function of these enzymes is crucial for elucidating the pathway and for potential biocatalytic applications. Biophysical techniques, particularly protein crystallography, have provided significant insights into the mechanisms of key enzymes in the urdamycin biosynthetic cluster from Streptomyces fradiae.

One notable example is the glycosyltransferase UrdGT2, which catalyzes the formation of a C-glycosidic bond between a polyketide aglycone and D-olivose, representing an early and crucial glycosylation step in the urdamycin pathway rcsb.orgnih.govacs.org. Protein crystallography has been successfully applied to determine the three-dimensional structure of UrdGT2. The crystal structure of UrdGT2 from Streptomyces fradiae was established by X-ray diffraction at a resolution of 1.9 Å (PDB ID 2P6P) rcsb.orgnih.gov. This structural information revealed that UrdGT2 belongs to the structural family GT-B of glycosyltransferases and is likely to form a C2-symmetric dimer in solution rcsb.orgnih.gov.

Analysis of the UrdGT2 crystal structure, combined with knowledge of substrate binding in structurally homologous enzymes, allowed for the modeling of substrate locations within the active site rcsb.orgnih.gov. This modeling suggested that the deeply buried Asp137 residue plays a critical role as the activator for the C-C bond formation, providing a mechanistic explanation for the enzymatic reaction rcsb.orgnih.gov. The structural insights gained from the UrdGT2 crystal structure are valuable for understanding its catalytic mechanism and can potentially be used to guide protein engineering efforts aimed at altering substrate specificity for the generation of novel urdamycin derivatives rcsb.orgnih.gov.

Beyond UrdGT2, other enzymes in the urdamycin biosynthetic pathway have been investigated, although detailed crystallographic data may be less available. UrdM, for instance, is a bifunctional enzyme containing both oxygenase and reductase domains, implicated in the oxygenation at position 12b of the urdamycin aglycone nih.govresearchgate.netmicrobiologyresearch.orgbiorxiv.orgnih.gov. While a dedicated crystal structure for the full-length UrdM or its domains from S. fradiae specifically in the context of urdamycin biosynthesis was not found in the immediate search results, structural comparisons of its reductase domain to homologous enzymes like LugOII and PgaM from related biosynthetic pathways have provided insights into its potential structure and function nih.gov. These comparisons suggest that the reductase domain of UrdM likely adopts a canonical Rossman fold, similar to other short-chain dehydrogenase/reductase (SDR) family members nih.gov.

Biophysical studies, including structural analyses like crystallography and comparative modeling, are essential for deciphering the intricate molecular interactions between biosynthetic enzymes and their substrates, intermediates, and cofactors. Such studies contribute significantly to the understanding of the catalytic mechanisms and substrate specificities that govern the assembly and modification of complex molecules like this compound.

Detailed Research Findings: UrdGT2 Crystallography (PDB ID 2P6P)

| Parameter | Value | Source |

| Enzyme | UrdGT2 | rcsb.orgnih.gov |

| Organism | Streptomyces fradiae | rcsb.orgnih.gov |

| Technique | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.88 Å | rcsb.org |

| PDB ID | 2P6P | rcsb.org |

| Structural Family | GT-B (Glycosyltransferases) | rcsb.orgnih.gov |

| Proposed Active Site Residue | Asp137 | rcsb.orgnih.gov |

| Catalyzed Reaction | C-glycosidic bond formation (Aglycone + D-olivose) | rcsb.orgnih.govacs.org |

Data Table: Key Enzymes and Proposed Functions in Urdamycin Biosynthesis

| Enzyme | Proposed Function(s) | Relevant Urdamycin Intermediate/Product Affected |

| UrdGT2 | C-glycosyltransfer of D-olivose to aglycone | Urdamycins I, J, K (lack C-C glycosidic sugar) acs.org |

| UrdM | Oxygenation (C12b), Reductase (C6) | Rabelomycin (accumulates in urdM mutants), Urdamycin L nih.govresearchgate.netmicrobiologyresearch.orgbiorxiv.orgnih.govnih.govresearchgate.net |

| UrdE | Oxygenation (e.g., C12b, C12) | Angucycline aglycone hydroxylation biorxiv.orgresearchgate.net |

| UrdGT1b | Glycosyltransferase (later steps) | Urdamycin B (accumulates in urdGT1a mutants) researchgate.net |

| UrdGT1c | Glycosyltransferase (later steps) | Involved in glycosylation of the carrier sugar core.ac.uk |

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of Urdamycin C in Streptomyces species?

Methodological Answer: To map the biosynthetic pathway of this compound, researchers should:

- Gene cluster analysis : Use tools like antiSMASH to identify polyketide synthase (PKS) and tailoring enzyme genes (e.g., glycosyltransferases, oxygenases) homologous to those in Urdamycin A biosynthesis .

- Gene knockout/complementation : Delete candidate genes (e.g., urdQ/R, urdGT2) in Streptomyces fradiae and analyze metabolite production via HPLC-MS. Complementation experiments confirm gene function .

- NMR and MS : Characterize intermediates and final products to verify structural modifications (e.g., glycosylation, oxygenation) .

Q. Table 1: Key Enzymes in Urdamycin Biosynthesis

| Enzyme | Function | Evidence Source |

|---|---|---|

| UrdGT2 | C-glycosyltransfer of D-olivose | |

| UrdM (Oxygenase) | 12b oxygenation of angucycline | |

| PKS (UrdA-C) | Polyketide chain elongation |

Q. How can researchers validate the structural identity of this compound and distinguish it from analogs like Urdamycin A or X?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) : Determine molecular formula and fragmentation patterns to differentiate sugar moieties or oxygenation sites .

- 2D-NMR : Use ¹H-¹³C HSQC and HMBC to map carbon connectivity, focusing on signature peaks for deoxysugar attachments (e.g., δ 100-110 ppm for anomeric carbons) .

- Comparative analysis : Cross-reference spectral data with published Urdamycin derivatives (e.g., Urdamycin X lacks specific glycosyl groups due to urdQ/R mutations) .

Advanced Research Questions

Q. How should researchers design gene-editing experiments to investigate the role of tailoring enzymes in this compound bioactivity?

Methodological Answer:

- CRISPR-Cas9 targeting : Knock out oxygenase (urdM) or glycosyltransferase (urdGT1c) genes in S. fradiae and screen for bioactivity changes (e.g., cytotoxicity assays against cancer cell lines) .

- Heterologous expression : Express this compound tailoring genes in non-producing strains (e.g., S. coelicolor) to isolate enzyme-specific modifications .

- Statistical validation : Use ANOVA to compare bioactivity (IC50) between wild-type and mutant strains, ensuring n ≥ 3 biological replicates .

Q. Table 2: Bioactivity Comparison of Urdamycin Derivatives

Q. What strategies address contradictory findings in this compound’s mechanism of action, such as discrepancies in mTOR inhibition vs. DNA intercalation?

Methodological Answer:

- Dose-response profiling : Test this compound across concentrations (e.g., 0.1–50 µM) to differentiate primary (mTOR) vs. secondary (DNA-binding) effects .

- Kinase assay arrays : Use recombinant mTORC1/2 complexes to measure direct inhibition, excluding indirect cytotoxicity .

- Molecular docking : Model this compound’s interaction with mTOR’s FKBP-rapamycin binding domain, comparing binding affinity to Rapamycin .

- Replicate studies : Cross-validate results in multiple cell lines (e.g., HT-29, MCF-7) and ensure consistent growth conditions (e.g., serum concentration, hypoxia) .

Q. How can mixed-methods approaches resolve challenges in correlating this compound’s structural features with its bioactivity?

Methodological Answer:

- Quantitative SAR (qSAR) : Train machine learning models on Urdamycin derivative libraries to predict bioactivity based on glycosylation patterns or oxygenation .

- Metabolomics integration : Pair LC-MS-based structural data with transcriptomic profiling of treated cells to identify pathway-specific responses (e.g., apoptosis vs. autophagy) .

- Triangulation : Combine in vitro assays, molecular modeling, and genetic validation (e.g., siRNA knockdown of mTOR) to establish causality .

Q. Key Methodological Considerations

- Ethical data reporting : Deposit raw spectral data (NMR, MS) in repositories like MetaboLights, citing DOIs in publications .

- Statistical rigor : Consult biostatisticians during experimental design to power studies appropriately and avoid Type I/II errors .

- Replication : Follow IUPAC guidelines for reproducibility, including detailed protocols for fermentation conditions and chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。